Cas no 93643-24-4 ((8aS)-octahydropyrrolo[1,2-a]piperazine)

(8aS)-octahydropyrrolo[1,2-a]piperazine structure
93643-24-4 structure
Product Name:(8aS)-octahydropyrrolo[1,2-a]piperazine
CAS-nummer:93643-24-4
MF:C7H14N2
MW:126.199461460114
MDL:MFCD03787926
CID:803359
PubChem ID:781249
Update Time:2024-10-26

(8aS)-octahydropyrrolo[1,2-a]piperazine Chemische en fysische eigenschappen

Naam en identificatie

    • (S)-1,4-DIAZABICYCLO[4.3.0]NONANE
    • (8aS)-octahydro-Pyrrolo[1,2-a]pyrazine
    • (S)-Octahydropyrrolo[1,2-a]pyrazine
    • Pyrrolo[1,2-a]pyrazine,octahydro-, (8aS)-
    • (6S)-1,4-Diazabicyclo[4.3.0]nonane
    • (8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
    • (8aS)-Octahydropyrrolo[1,2-a]pyrazine (ACI)
    • Pyrrolo[1,2-a]pyrazine, octahydro-, (S)- (ZCI)
    • (8aS)-octahydropyrrolo[1,2-a]pyrazine
    • (S)-Octahydro-pyrrolo[1,2-a]pyrazine
    • (8aS)-octahydropyrrolo[1,2-a]piperazine
    • AKOS015995208
    • EN300-57837
    • (S)-octahydropyrrolo[1,2-alpha]pyrazine
    • J-502269
    • PS-3853
    • FTTATHOUSOIFOQ-ZETCQYMHSA-N
    • 93643-24-4
    • DTXSID30354765
    • BCP27556
    • (S)-1,4-Diazabicyclo[4.3.0]nonane,98+%
    • MFCD03787926
    • J-502512
    • (6s)-1,4-diazabicyclo[4,3,0]nonane
    • (S)-1,4-Diazabicyclo[4.3.0]nonane, AldrichCPR
    • (8aS) -octahydropyrrolo[1,2-a]pyrazine
    • SCHEMBL271886
    • PYRROLO[1,2-A]PYRAZINE, OCTAHYDRO-, (8AS)-
    • AC-7091
    • MDL: MFCD03787926
    • Inchi: 1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m0/s1
    • InChI-sleutel: FTTATHOUSOIFOQ-ZETCQYMHSA-N
    • LACHT: [C@H]12CNCCN1CCC2

Berekende eigenschappen

  • Exacte massa: 126.11600
  • Monoisotopische massa: 126.115698455g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 9
  • Aantal draaibare bindingen: 0
  • Complexiteit: 103
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.2
  • Topologisch pooloppervlak: 15.3Ų

Experimentele eigenschappen

  • Vlampunt: 88.833℃
  • Waterverdelingscoëfficiënt: Slightly soluble in water.
  • PSA: 15.27000
  • LogboekP: 0.32070

(8aS)-octahydropyrrolo[1,2-a]piperazine Beveiligingsinformatie

  • Identificatie van gevaarlijk materiaal: Xi
  • Gevaarklasse:8

(8aS)-octahydropyrrolo[1,2-a]piperazine Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(8aS)-octahydropyrrolo[1,2-a]piperazine Prijsmeer >>

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(8aS)-octahydropyrrolo[1,2-a]piperazine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride
Referentie
Azacyclohexanes. XXVII. Synthesis and antiangina activity of nonachlazine stereoisomers
Nazarova, L. S.; Rozonov, Yu. B.; Likhosherstov, A. M.; Morozova, T. V.; Skoldinov, A. P.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1984, 18(12), 1445-8

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, rt → reflux
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Water ;  1 h, rt
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, United States, , ,

Productiemethode 3

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1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  < 10 °C; 4 h, reflux
Referentie
Compound as potassium channel modulator
, China, , ,

Productiemethode 4

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1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
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, World Intellectual Property Organization, , ,

Productiemethode 5

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1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium ,  Palladium dihydroxide Solvents: Methanol ;  12 h, rt
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Productiemethode 6

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Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, reflux
Referentie
Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists
Moir, Elizabeth M.; Yoshiizumi, Kazuya; Cairns, Jim; Cowley, Phillip; Ferguson, Morag; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7327-7330

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referentie
Preparation of benzimidazole quinolinones for inhibiting FGFR3 and treating multiple myeloma
, United States, , ,

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referentie
Synthesis and inhibitory activity on carbonic anhydrase of some new sulpiride analogs studied by means of a new method
Botre, Claudio; Botre, Francesco; Jommi, Giancarlo; Signorini, Roberto, Journal of Medicinal Chemistry, 1986, 29(10), 1814-20

Productiemethode 10

Reactievoorwaarden
Referentie
Preparation of pyrimidine derivatives as 5-HT3 receptor antagonists having agonistic activity on 5-HT1A
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Productiemethode 11

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Productiemethode 12

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Productiemethode 13

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de Costa, Brian R.; He, Xiaoshu; Linders, Joannes T. M.; Dominguez, Celia; Gu, Zi Qiang; et al, Journal of Medicinal Chemistry, 1993, 36(16), 2311-20

(8aS)-octahydropyrrolo[1,2-a]piperazine Raw materials

(8aS)-octahydropyrrolo[1,2-a]piperazine Preparation Products

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